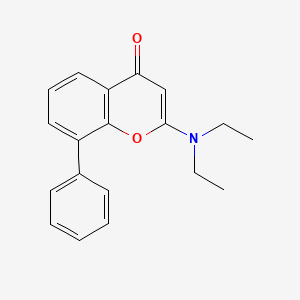![molecular formula C11H24Si2 B14422579 (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] CAS No. 84677-99-6](/img/structure/B14422579.png)
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(vinyldimethylsilyl)propane is an organosilicon compound characterized by the presence of vinyl groups attached to silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(vinyldimethylsilyl)propane can be synthesized through the hydrosilylation of 1,3-divinylpropane with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl groups.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(vinyldimethylsilyl)propane involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the hydrosilylation process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(vinyldimethylsilyl)propane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding silanols or siloxanes.
Reduction: The vinyl groups can be reduced to ethyl groups using hydrogenation catalysts.
Substitution: The silicon atoms can undergo nucleophilic substitution reactions, where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(vinyldimethylsilyl)propane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as silicone polymers and resins.
Biology: Investigated for its potential use in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.
Mechanism of Action
The mechanism of action of 1,3-Bis(vinyldimethylsilyl)propane involves the interaction of its vinyl groups with various molecular targets. The vinyl groups can undergo addition reactions with other molecules, leading to the formation of new chemical bonds. The silicon atoms can also participate in coordination chemistry, forming complexes with metal ions and other Lewis acids.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(chlorodimethylsilyl)propane: Similar structure but with chlorine atoms instead of vinyl groups.
1,3-Bis(trimethylsilyl)propane: Contains trimethylsilyl groups instead of vinyldimethylsilyl groups.
1,3-Bis(diphenylphosphino)propane: Contains diphenylphosphino groups instead of silyl groups.
Uniqueness
1,3-Bis(vinyldimethylsilyl)propane is unique due to the presence of vinyl groups, which provide additional reactivity compared to other similar compounds. The vinyl groups allow for further functionalization and cross-linking, making it a versatile compound for various applications.
Properties
CAS No. |
84677-99-6 |
|---|---|
Molecular Formula |
C11H24Si2 |
Molecular Weight |
212.48 g/mol |
IUPAC Name |
ethenyl-[3-[ethenyl(dimethyl)silyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C11H24Si2/c1-7-12(3,4)10-9-11-13(5,6)8-2/h7-8H,1-2,9-11H2,3-6H3 |
InChI Key |
SBOJWTKWEIHBKC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC[Si](C)(C)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



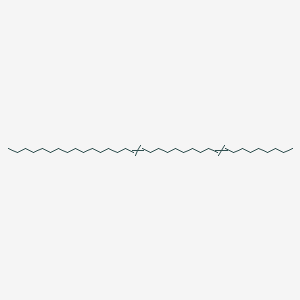
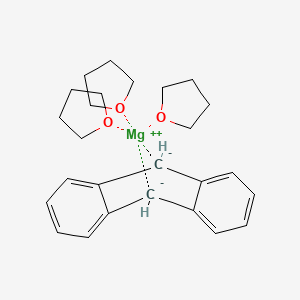

![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
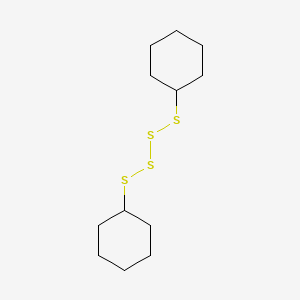

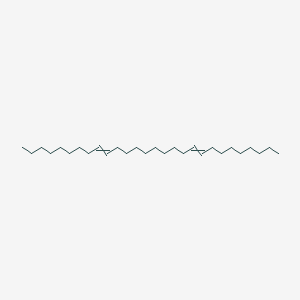

![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
